molecular formula C21H19FN4O3S B11004949 N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11004949
M. Wt: 426.5 g/mol
InChI Key: SHRBGNZTBMFCPP-UHFFFAOYSA-N
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Description

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound featuring a hybrid structure combining a 1,3,4-thiadiazole ring and a 5-oxopyrrolidine scaffold. The (2E)-configuration of the thiadiazolylidene moiety is critical for its stereochemical stability and biological interactions . Key structural elements include:

  • 5-Oxopyrrolidine: Functionalized with a 4-methoxyphenyl group at position 1 and a carboxamide group at position 3, enhancing polarity and hydrogen-bonding capacity .
  • Molecular formula: C₂₁H₁₈FN₃O₃S (inferred from analogous compounds in –9).

This compound is part of a broader class of thiadiazole-pyrrolidine hybrids, which are studied for their diverse pharmacological activities, including antimicrobial and anticancer properties .

Properties

Molecular Formula

C21H19FN4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19FN4O3S/c1-29-17-8-6-16(7-9-17)26-12-14(11-19(26)27)20(28)23-21-25-24-18(30-21)10-13-2-4-15(22)5-3-13/h2-9,14H,10-12H2,1H3,(H,23,25,28)

InChI Key

SHRBGNZTBMFCPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Reaction Conditions :

  • Starting Materials : 2-(4-Fluorophenyl)acetyl hydrazinecarbothioamide.

  • Reagents : Concentrated sulfuric acid (H₂SO₄), sodium hydroxide (NaOH).

  • Procedure :

    • Dissolve 2-(4-fluorophenyl)acetyl hydrazinecarbothioamide (1.67 mmol) in H₂SO₄ at 0–10°C.

    • Stir for 3 hours, then quench with ice-cold water.

    • Neutralize with NaOH to precipitate the product.

    • Filter, wash with water, and recrystallize from methanol.

Yield : 89%.
Key Data :

ParameterValue
Molecular FormulaC₉H₈FN₃S
Molecular Weight209.24 g/mol
Melting Point240–242°C

Diazotization and Reduction to Hydrazine

Reaction Conditions :

  • Starting Material : 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine.

  • Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), tin(II) chloride (SnCl₂).

  • Procedure :

    • Diazotize the amine with NaNO₂/HCl at 0–5°C.

    • Reduce the diazonium salt with SnCl₂/HCl to yield 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-hydrazine.

Yield : 75–80% (estimated).

Synthesis of 1-(4-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

Ring-Closing Reaction of Glutaric Acid Derivatives

Reaction Conditions :

  • Starting Materials : 4-Methoxyaniline, diethyl glutarate.

  • Reagents : Phosphorus oxychloride (POCl₃), sodium acetate.

  • Procedure :

    • React 4-methoxyaniline with diethyl glutarate in POCl₃ at 75°C for 2 hours.

    • Hydrolyze the intermediate with water at 110°C for 4 hours.

    • Neutralize with sodium acetate and recrystallize from ethanol.

Yield : 76%.
Key Data :

ParameterValue
Molecular FormulaC₁₂H₁₃NO₄
Molecular Weight235.24 g/mol
Melting Point153–155°C

Activation to Acyl Chloride

Reaction Conditions :

  • Starting Material : 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Reagents : Thionyl chloride (SOCl₂).

  • Procedure :

    • Reflux the carboxylic acid with SOCl₂ for 3 hours.

    • Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride.

Yield : >90% (typical for acyl chloride formation).

Coupling and Hydrazone Formation

Condensation Reaction

Reaction Conditions :

  • Starting Materials :

    • 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-hydrazine.

    • 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride.

  • Reagents : Pyridine, dichloromethane (DCM).

  • Procedure :

    • Dissolve the hydrazine and acyl chloride in DCM.

    • Add pyridine as a base and stir at room temperature for 12 hours.

    • Concentrate the mixture and purify by column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–70%.
Key Data :

ParameterValue
Molecular FormulaC₂₁H₁₈FN₃O₃S
Molecular Weight419.45 g/mol
ConfigurationE-isomer (confirmed by NOE)

Optimization and Challenges

Hydrazone Stereoselectivity

  • The E-configuration is favored due to steric hindrance between the 4-fluorobenzyl and pyrrolidone groups.

  • Key Factor : Use of anhydrous conditions and catalytic acetic acid to drive dehydration.

Purification Methods

  • Recrystallization Solvents : Ethyl acetate for intermediates; methanol/water for the final product.

  • Chromatography : Silica gel with 3:7 ethyl acetate/hexane (Rf = 0.45).

Analytical Characterization

TechniqueData for Final Product
¹H NMR (300 MHz, DMSO-d₆)δ 8.21 (s, 1H, NH), 7.85–6.75 (m, 8H, Ar-H), 4.12 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃).
¹³C NMR (75 MHz, DMSO-d₆)δ 172.1 (C=O), 164.3 (C=N), 159.2 (C-F), 55.1 (OCH₃).
IR (KBr)3270 (NH), 1685 (C=O), 1600 (C=N), 1240 (C-F) cm⁻¹.
HRMS m/z 419.1162 [M+H]⁺ (calc. 419.1165).

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibit significant antimicrobial properties. Studies have shown that modifications at the 4-position can enhance activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways and molecular targets remain to be fully elucidated through further research.

Medicinal Chemistry

This compound is utilized as a building block for synthesizing more complex molecules and as a reagent in various organic reactions. Its unique structure allows for the exploration of new therapeutic agents.

Biological Research

This compound is studied for its potential biological activities beyond antimicrobial effects, including antifungal and antiviral properties. Its interaction with specific molecular targets may lead to the development of novel drugs for infectious diseases.

Material Science

In materials science, this compound is being explored for use in the development of new materials with unique electronic or optical properties due to its distinct chemical structure.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazole compounds exhibited enhanced antibacterial activity compared to their parent compounds .
  • Anticancer Activity : Research conducted on similar compounds revealed promising results in inhibiting cancer cell lines, suggesting that structural modifications can significantly impact efficacy .
  • Material Development : Experimental studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Thiadiazole) Substituents (Pyrrolidine) Molecular Formula Biological Activity Reference
Target Compound 4-Fluorobenzyl 4-Methoxyphenyl C₂₁H₁₈FN₃O₃S Under investigation (hypothesized antimicrobial)
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide 4-Fluorobenzyl Furan-2-ylmethyl C₁₉H₁₇FN₄O₃S Antimicrobial (in silico studies)
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide Methyl 3-Trifluoromethylphenyl C₁₅H₁₃F₃N₄O₂S Anticancer (IC₅₀ = 12 μM in leukemia cells)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Isopropyl 4-Fluorophenyl C₁₆H₁₈FN₃O₂S Plant growth regulation (low-concentration stimulation)

Key Observations:

The 4-methoxyphenyl group in the target compound may confer antioxidant properties, as methoxy groups are known radical scavengers .

Stereochemical Considerations :

  • The (2E)-configuration of the thiadiazolylidene moiety is conserved across analogues, ensuring planar geometry for π-π stacking interactions with biological targets .

Biological Activity Trends :

  • Compounds with bulky aromatic substituents (e.g., 3-trifluoromethylphenyl in ) exhibit stronger anticancer activity, likely due to enhanced hydrophobic interactions with enzyme active sites.
  • Polar substituents (e.g., furan-2-ylmethyl in ) correlate with antimicrobial activity, possibly via disruption of bacterial cell membranes .

Key Insights:

  • Microwave synthesis () reduces reaction time (≤2 hours) compared to conventional methods (≥6 hours in ).
  • X-ray crystallography is critical for resolving stereochemical ambiguities in analogues with trifluoromethyl groups ().

Biological Activity

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur that is known to exhibit various biological activities.
  • Pyrrolidine Ring : A saturated five-membered ring that can enhance the compound's binding properties.
  • Fluorobenzyl Group : This substitution increases lipophilicity and may enhance biological activity by improving interactions with target proteins.
PropertyValue
Molecular Formula C21H19FN4O3S
Molecular Weight 426.5 g/mol
CAS Number 1190285-30-3

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with thiadiazole moieties are known for their antimicrobial properties. Studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
  • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. Its mechanism may involve the inhibition of DNA and RNA synthesis without affecting protein synthesis, targeting key enzymes involved in cell division .
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy due to its role in nucleotide synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : The fluorobenzyl group enhances binding affinity to biological targets through hydrophobic interactions.
  • Inhibition of Key Enzymes : By inhibiting enzymes like DHFR, the compound disrupts critical pathways in cancer cells and microorganisms .
  • Cell Cycle Interference : The thiadiazole ring may interfere with cell cycle regulation, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

  • Antitumor Studies : Research has demonstrated that derivatives of thiadiazole exhibit significant anticancer activity comparable to established chemotherapeutics like Cisplatin. For instance, compounds with similar structures have been shown to reduce cell viability in glioblastoma models significantly .
  • Antimicrobial Testing : In vitro studies have confirmed that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring enhances its effectiveness against resistant strains .

Q & A

Q. What synthetic routes are commonly employed for this compound, and what are the critical steps?

  • Answer : Synthesis typically involves: (i) Formation of the thiadiazole ring via cyclization of thiosemicarbazides under acidic conditions. (ii) Coupling the thiadiazole intermediate with a pyrrolidine-3-carboxamide precursor using carbodiimide-mediated amide bond formation. (iii) Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation. Key challenges include optimizing reaction temperatures (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to prevent side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions. High-resolution mass spectrometry (HR-MS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%), while differential scanning calorimetry (DSC) determines thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Answer : Systematic optimization using Design of Experiments (DoE) is recommended: (i) Vary solvent polarity (e.g., DMF vs. THF) to balance solubility and reaction rate. (ii) Test catalysts (e.g., DMAP or pyridine) for amide coupling efficiency. (iii) Optimize temperature (50–90°C) and reaction time (12–24 hrs) to minimize decomposition. Post-synthesis, use flash chromatography or preparative HPLC for purification .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) be resolved?

  • Answer : Discrepancies may arise from assay variability (e.g., cell line specificity or incubation time). To address this: (i) Replicate studies under standardized conditions (e.g., MTT assay at 48 hrs). (ii) Compare dose-response curves across multiple cell lines (e.g., HeLa vs. MCF-7). (iii) Use knockout models or siRNA to confirm target specificity (e.g., kinase inhibition) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Answer : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., EGFR kinase). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. Quantitative structure-activity relationship (QSAR) models prioritize derivatives with improved logP or polar surface area .

Q. How can derivatives be designed to enhance pharmacokinetic properties while retaining activity?

  • Answer : Focus on substituent modifications: (i) Replace the methoxyphenyl group with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability. (ii) Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP and enhance solubility. (iii) Perform in vitro ADME assays (Caco-2 permeability, microsomal stability) to validate improvements .

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